1H-imidazo[4,5-g]quinoxaline
Overview
Description
1H-imidazo[4,5-g]quinoxaline is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound consists of an imidazole ring fused to a quinoxaline ring, forming a complex structure that exhibits a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-imidazo[4,5-g]quinoxaline can be synthesized through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another method involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, which proceeds under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the methods mentioned above can be scaled up for larger production. The use of microwave irradiation and visible light catalysis offers efficient and potentially scalable routes for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-g]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the presence of a methylsulfanyl group in the compound allows for easy oxidation to the corresponding sulfone, which can then be transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include phenyliodine(III) dicyclohexanecarboxylate for cyclization reactions and various oxidizing agents for the transformation of methylsulfanyl groups . Conditions often involve the use of catalysts such as iridium and the application of microwave irradiation for efficient reaction progression .
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
1H-imidazo[4,5-g]quinoxaline has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown significant biological activities, including antitumor, anticonvulsant, and antimicrobial properties . It is also being explored for its potential use in the treatment of neurodegenerative diseases such as Parkinson’s disease . Additionally, its ability to act as an antagonist of adenosine and benzodiazepine receptors makes it a valuable compound in pharmacological research .
Mechanism of Action
The mechanism of action of 1H-imidazo[4,5-g]quinoxaline involves its interaction with various molecular targets and pathways. For example, it acts as an antagonist of adenosine and benzodiazepine receptors, which are involved in various neurological processes . The compound also inhibits enzymes such as phosphodiesterases, which play a role in cellular signaling pathways . These interactions contribute to its diverse biological activities, including its potential anticancer and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1H-imidazo[4,5-g]quinoxaline include other imidazoquinoxalines such as imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline . These compounds share structural similarities but differ in the positioning of the imidazole ring relative to the quinoxaline ring.
Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions and its broad spectrum of biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
8H-imidazo[4,5-g]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPQLARKWUDZBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C3C(=NC=N3)C=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415397 | |
Record name | 1H-imidazo[4,5-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269-10-3 | |
Record name | 1H-imidazo[4,5-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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